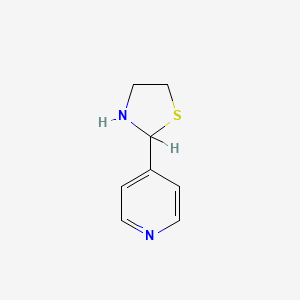

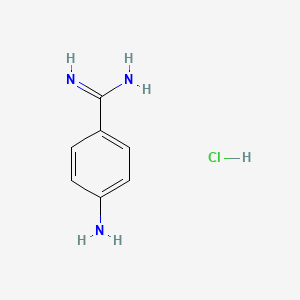

![molecular formula C7H9N3O2S B1266234 N-[amino(imino)methyl]benzenesulfonamide CAS No. 4392-37-4](/img/structure/B1266234.png)

N-[amino(imino)methyl]benzenesulfonamide

概要

説明

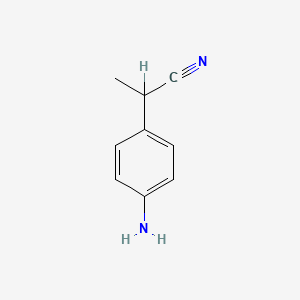

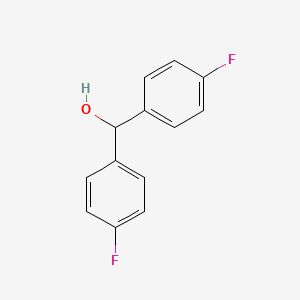

N-[amino(imino)methyl]benzenesulfonamide is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 . It belongs to the class of organic compounds known as aminobenzenesulfonamides .

Molecular Structure Analysis

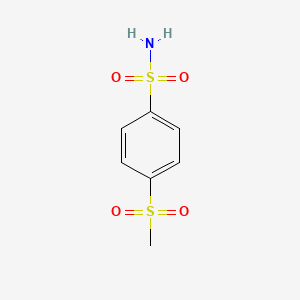

The molecular structure of N-[amino(imino)methyl]benzenesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The molecular formula is C7H9N3O2S .科学的研究の応用

.

Anticancer Activity

Recent studies have synthesized derivatives of N-[amino(imino)methyl]benzenesulfonamide to evaluate their anticancer properties . These derivatives have shown promising results in inhibiting the growth of cancer cell lines such as HeLa, HCT-116, and MCF-7. The compounds have been found to induce apoptosis in cancer cells, making them a significant focus of cancer research .

Metabolic Stability

The metabolic stability of N-[amino(imino)methyl]benzenesulfonamide derivatives has been assessed in human liver microsomes. This research is crucial for understanding the pharmacokinetics of these compounds and their potential as therapeutic agents. The studies suggest that these compounds undergo first-phase oxidation reactions, leading to the formation of sulfenic and subsequently sulfinic acids as metabolites .

Molecular Structure Analysis

The compound’s molecular structure has been extensively studied using techniques like 1H NMR spectroscopy . The presence of SO2NH and C=NH groups has been confirmed, providing insights into the compound’s reactivity and potential for forming derivatives with various biological activities .

Synthesis of Novel Derivatives

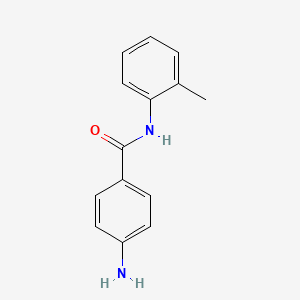

N-[amino(imino)methyl]benzenesulfonamide serves as a precursor for the synthesis of novel derivatives. These derivatives are designed to enhance certain properties, such as anticancer activity or metabolic stability, and to explore their applications in different areas of medicinal chemistry .

Antifungal and Anti-Yeast Evaluation

The compound and its derivatives have been evaluated for their antifungal and anti-yeast properties . Understanding the structure-activity relationship (SAR) is vital for developing new antifungal agents, and N-[amino(imino)methyl]benzenesulfonamide provides a valuable scaffold for such studies .

Biochemistry Research

In the field of biochemistry, N-[amino(imino)methyl]benzenesulfonamide is used to study enzyme interactions, signaling pathways, and cellular processes. Its unique chemical structure allows researchers to probe biochemical mechanisms and develop new biochemical assays .

Advanced Battery Science

While not directly related to N-[amino(imino)methyl]benzenesulfonamide, research in advanced battery science often utilizes similar sulfonamide compounds for their electrochemical properties. Such research could pave the way for the use of N-[amino(imino)methyl]benzenesulfonamide in energy storage applications .

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(benzenesulfonyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSRNTJGTDYRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963144 | |

| Record name | N-Carbamimidoylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]benzenesulfonamide | |

CAS RN |

4392-37-4 | |

| Record name | N-(Aminoiminomethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural changes occur when sulfaguanidine forms an azanion, and how do these changes reflect in its infrared (IR) spectrum?

A1: When sulfaguanidine converts into its azanion form, significant structural changes occur around the newly formed anionic center. Density Functional Theory (DFT) calculations coupled with IR spectroscopy studies [] revealed that the negative charge in the azanion is delocalized, with -0.07 e- on the amino group, 0.37 e- on the phenylene ring, and -0.56 e- on the sulfonylguanidine fragment. This delocalization and redistribution of charge cause noticeable shifts in the IR spectral bands, particularly those associated with the azanionic center and adjacent atoms. These findings highlight the sensitivity of IR spectroscopy in detecting subtle electronic and structural changes in molecules upon ionization.

Q2: How effective are N-[amino(imino)methyl]benzenesulfonamide derivatives in inhibiting different isoforms of human carbonic anhydrase (hCA)?

A2: Research indicates that N-[amino(imino)methyl]benzenesulfonamide derivatives, specifically N-(N,N′-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamide and N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivatives, demonstrate selective inhibition of hCA isoforms []. While these derivatives show minimal activity against hCA I and II (Ki > 100 μM), they exhibit potent inhibitory effects on the tumor-associated isoforms hCA IX and XII, with Ki values ranging from 0.168 to 0.921 μM and 0.335 to 1.451 μM, respectively. This selectivity for hCA IX and XII makes these compounds promising candidates for further investigation as potential anticancer agents.

Q3: What computational chemistry methods are used to study N-[amino(imino)methyl]benzenesulfonamide derivatives, and what information can these methods provide?

A3: Computational chemistry plays a crucial role in understanding the structure and properties of N-[amino(imino)methyl]benzenesulfonamide derivatives. Researchers utilize techniques like Density Functional Theory (DFT) calculations using software like Gaussian03 []. These calculations allow for the prediction and interpretation of various molecular properties, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。